2,2',3,3',4,4'-Hexachlorobiphenyl

Description

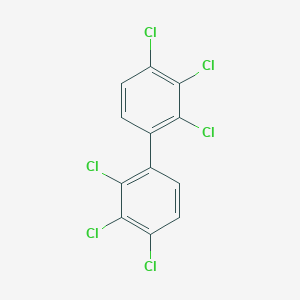

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAGRXWGMYTPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,2%27,3,3%27,4,4%27-Hexachlorobiphenyl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858932 | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-07-3, 11096-82-5 | |

| Record name | PCB 128 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1260 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ11O9J71Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,2',3,3',4,4'-Hexachlorobiphenyl (PCB-128)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of the polychlorinated biphenyl (PCB) congener, 2,2',3,3',4,4'-Hexachlorobiphenyl, also known as PCB-128. This document is intended to serve as a critical resource for professionals in research and development, offering not just data, but also the underlying scientific principles and methodologies crucial for its application and safety assessment.

Introduction: The Significance of PCB-128

This compound is a specific congener within the broader class of polychlorinated biphenyls, which are synthetic organic chemicals that were once widely used in industrial applications such as dielectric fluids in transformers and capacitors.[1] Although their production was banned in many countries in the late 1970s due to their environmental persistence and adverse health effects, their legacy of contamination and potential for human exposure continues to be a subject of intense scientific scrutiny.[1] Understanding the physicochemical properties of individual congeners like PCB-128 is paramount for predicting their environmental fate, toxicological profiles, and for developing effective remediation and therapeutic strategies.

Core Physicochemical Properties of this compound (PCB-128)

The behavior of PCB-128 in biological and environmental systems is dictated by its fundamental physicochemical characteristics. These properties, summarized in the table below, provide a quantitative basis for understanding its transport, distribution, and persistence.

| Property | Value | Source(s) |

| IUPAC Name | 1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene | [1] |

| CAS Number | 38380-07-3 | [2] |

| Molecular Formula | C₁₂H₄Cl₆ | [1] |

| Molecular Weight | 360.88 g/mol | [2] |

| Physical Appearance | Viscous oily liquid or light yellow, soft, sticky resin | [1] |

| Melting Point | 150.8 °C (423.95 K) | [1][2] |

| Boiling Point | 385-420 °C (658.15-693.15 K) | [1] |

| Vapor Pressure | 4.05 x 10⁻⁵ mmHg @ 25 °C | [1] |

| Water Solubility | 9.70 x 10⁻¹⁰ M | [1] |

| Log Octanol-Water Partition Coefficient (Log Kₒw) | Estimated to be in the range of other hexachlorobiphenyls (e.g., 6.9 ± 0.2 for PCB-153) | [3] |

| Henry's Law Constant | Not explicitly found for PCB-128, but for similar hexachlorobiphenyls, it is in the order of 10⁻⁴ to 10⁻⁵ atm·m³/mol | [4] |

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

The accurate determination of the physicochemical properties of PCB-128 is crucial for regulatory and research purposes. Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), ensure data quality and comparability.

Workflow for Physicochemical Property Determination

Caption: Experimental workflow for determining the physicochemical properties of PCB-128.

Detailed Experimental Protocols

1. Melting Point Determination (OECD Guideline 102)

-

Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[5][6]

-

Methodology (Capillary Method):

-

A small amount of finely powdered PCB-128 is packed into a capillary tube.

-

The capillary tube is placed in a heated bath or a metal block with a controlled temperature ramp.

-

The temperatures at which melting begins and is complete are recorded.

-

-

Causality: The melting point is a measure of the strength of the intermolecular forces within the crystal lattice. For a pure substance, the melting range is narrow.

2. Boiling Point Determination (OECD Guideline 103)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8]

-

Methodology (Ebulliometer Method):

-

A sample of PCB-128 is placed in an ebulliometer, an apparatus designed for precise boiling point measurements.

-

The liquid is heated, and the temperature of the vapor-liquid equilibrium is measured.

-

-

Causality: The boiling point is indicative of the volatility of a substance and is influenced by molecular weight and intermolecular forces.

3. Vapor Pressure Determination (OECD Guideline 104)

-

Principle: Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[9][10]

-

Methodology (Gas Saturation Method):

-

A stream of inert gas is passed through or over a sample of PCB-128 at a known flow rate and temperature.

-

The vaporized PCB-128 is trapped and quantified.

-

The vapor pressure is calculated from the amount of substance transported by a known volume of gas.

-

-

Causality: Vapor pressure is a critical parameter for assessing the potential for a chemical to volatilize into the atmosphere.

4. Water Solubility Determination (OECD Guideline 105)

-

Principle: This method measures the saturation concentration of a substance in water at a given temperature.[11][12][13]

-

Methodology (Flask Method):

-

Causality: Water solubility is a key determinant of a chemical's environmental mobility and bioavailability. The low water solubility of PCBs contributes to their partitioning into fatty tissues.

5. Octanol-Water Partition Coefficient (Kₒw) Determination (OECD Guidelines 107, 117, 123)

-

Principle: The Kₒw is the ratio of the concentration of a chemical in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. It is a measure of a substance's lipophilicity.[16][17]

-

Methodology (Shake Flask Method - OECD 107):

-

A known amount of PCB-128 is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken until equilibrium is reached.

-

The concentrations of PCB-128 in both the octanol and water phases are determined.

-

The Kₒw is calculated as the ratio of these concentrations.

-

-

Causality: A high log Kₒw value indicates a high affinity for lipids and a potential for bioaccumulation in organisms.[3]

Environmental Fate and Toxicological Implications

The physicochemical properties of PCB-128 directly influence its behavior in the environment and its toxicological effects. Its low water solubility and high lipophilicity lead to strong adsorption to soil and sediment, and significant bioaccumulation in the fatty tissues of organisms.[1] Its low vapor pressure suggests that while it can volatilize, it is more likely to be found in soil and aquatic environments.

Molecular Mechanism of Toxicity: Disruption of Cellular Signaling

PCB-128 exerts its toxicity through multiple mechanisms, primarily by interfering with critical intracellular signaling pathways.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. oecd.org [oecd.org]

- 3. epa.gov [epa.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. laboratuar.com [laboratuar.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 9. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. paragonlaboratories.com [paragonlaboratories.com]

- 15. The Determination of Polychlorinated Biphenyls(PCB) Using EPA Method 8082 | PerkinElmer [perkinelmer.com]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

A Comprehensive Technical Guide to the Synthesis of 2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 128) via the Ullmann Reaction

Abstract

Polychlorinated biphenyls (PCBs) represent a class of synthetic organic chemicals that, despite their ban in many countries due to environmental persistence and toxicity, remain subjects of significant toxicological and metabolic research. The synthesis of specific PCB congeners, such as 2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 128), is essential for developing analytical standards and conducting detailed biological studies. This guide provides an in-depth technical examination of the synthesis of PCB 128 through the classic Ullmann reaction. We will explore the foundational principles of the reaction, its mechanistic underpinnings, a detailed experimental protocol, and critical safety considerations for handling these hazardous compounds. This document is intended for researchers and professionals in organic synthesis, toxicology, and drug development who require a robust understanding of this synthetic pathway.

Introduction: The Significance of PCB 128

Polychlorinated biphenyls (PCBs) are a family of 209 distinct congeners, characterized by a biphenyl structure with varying degrees of chlorine substitution. Historically, mixtures of PCBs, such as Aroclor 1260, were extensively used in industrial applications like electrical transformers and capacitors due to their thermal stability and dielectric properties.[1] However, their widespread use led to global environmental contamination.

This compound, also known by its IUPAC name 1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene, is a specific congener (PCB 128) found in these commercial mixtures.[1] Its symmetric and sterically hindered nature, with chlorine atoms at all ortho and meta positions, makes it a valuable subject for studying the structure-activity relationships that govern PCB toxicity and metabolism.[2] The ability to synthesize pure PCB 128 is paramount for accurate toxicological assessment and for providing reference standards in environmental analysis. While modern cross-coupling reactions exist, the Ullmann reaction represents a foundational, albeit challenging, method for its preparation.[1][2][3][4]

The Ullmann Reaction: A Foundational Approach to Biaryl Synthesis

First reported by Fritz Ullmann in 1901, the Ullmann reaction, or Ullmann coupling, is a classic method for synthesizing biaryl compounds through the copper-mediated coupling of two aryl halide molecules.[5][6][7] The traditional form of the reaction involves heating an aryl halide with a stoichiometric amount of copper powder or a copper-bronze alloy, often at temperatures exceeding 200°C.[8][9][10]

The reaction is particularly useful for synthesizing symmetrical biaryls, as is the case for PCB 128.[2] However, the classical Ullmann reaction is notorious for its harsh conditions, including high temperatures and the need for activated copper to achieve reasonable efficiency.[5][6] Yields can be moderate and sometimes erratic, and the reaction's scope has limitations, especially for unsymmetrical products.[2][6][11][12] Despite these drawbacks, its directness in forming C-C bonds between heavily substituted aryl rings makes it a relevant tool for accessing complex structures like multi-ortho-substituted PCBs.

Reaction Mechanism: The Role of Organocopper Intermediates

The precise mechanism of the Ullmann reaction has been a subject of extensive study and is thought to proceed through organocopper intermediates rather than a free-radical pathway.[6][11] While a definitive, universally accepted mechanism remains elusive due to the often heterogeneous nature of the reaction, a plausible sequence is widely recognized.[8][12]

The key steps are generally understood as:

-

Formation of an Active Cu(I) Species: The reaction is initiated by the interaction of the aryl halide with metallic copper, forming an active copper(I) organometallic species (ArCu).[8][12]

-

Oxidative Addition: This organocopper intermediate may then undergo oxidative addition with a second molecule of the aryl halide.

-

Reductive Elimination: The resulting diarylcopper complex subsequently undergoes reductive elimination, forming the new carbon-carbon bond of the biaryl product and regenerating a copper species that can continue the catalytic cycle.[8][12]

The high temperatures required are necessary to overcome the activation energy for these steps, particularly the initial reaction with the copper surface.

Caption: Proposed mechanism for the Ullmann synthesis of PCB 128.

Detailed Experimental Protocol for PCB 128 Synthesis

This protocol outlines the synthesis of this compound from a suitable 1-halo-2,3,4-trichlorobenzene precursor. Due to higher reactivity, an iodo-substituted benzene is preferred over bromo- or chloro-analogs in the classic Ullmann reaction.

Causality Behind Experimental Choices:

-

Reactant Choice: 1-Iodo-2,3,4-trichlorobenzene is selected because the C-I bond is weaker than C-Br or C-Cl, facilitating the initial oxidative addition to copper and improving reaction rates.

-

Catalyst: Activated copper powder is used to increase the surface area and remove passivating oxide layers, thereby enhancing catalytic activity and potentially lowering the required reaction temperature.[5]

-

Solvent-Free Condition: A neat (solvent-free) reaction is often employed to reach the high temperatures necessary for the coupling, simplifying the reaction setup.[2] The reactant itself becomes the liquid medium.

-

Inert Atmosphere: A nitrogen or argon atmosphere is critical to prevent the oxidation of the copper catalyst at high temperatures, which would render it inactive.

Reagents and Equipment

| Reagent/Material | Grade | Purpose |

| 1-Iodo-2,3,4-trichlorobenzene | Synthesis Grade (>98%) | Starting Material |

| Copper Powder | Fine, <325 mesh | Catalyst |

| Zinc Powder | Reagent Grade | For copper activation |

| Copper(II) Sulfate | Anhydrous | For copper activation |

| Toluene | HPLC Grade | Extraction Solvent |

| Hexane | HPLC Grade | Eluent for Chromatography |

| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase for Chromatography |

| Anhydrous Sodium Sulfate | Reagent Grade | Drying Agent |

Equipment: 100 mL three-neck round-bottom flask, heating mantle with stirrer, thermocouple, reflux condenser, nitrogen/argon gas inlet, Schlenk line, separatory funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Procedure

Step 1: Activation of Copper Powder (Optional but Recommended)

-

Prepare a solution of Copper(II) Sulfate in deionized water.

-

Slowly add Zinc powder to the stirred solution. The blue color will fade as copper metal precipitates.

-

Filter the precipitated copper, wash sequentially with dilute acid, deionized water, ethanol, and finally diethyl ether.

-

Dry the activated copper powder under vacuum and store under an inert atmosphere until use.[5]

Step 2: Reaction Setup

-

Assemble the three-neck flask with the heating mantle, condenser, and gas inlet. Ensure all glassware is thoroughly dried.

-

Flush the entire system with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.

Step 3: Reaction Execution

-

Charge the flask with 1-iodo-2,3,4-trichlorobenzene and an equimolar or slight excess of activated copper powder.

-

Begin vigorous stirring and slowly heat the mixture to 230°C.[1][2] The solid reactant will melt, forming a slurry.

-

Maintain the reaction at 230-240°C with continuous stirring for 24-48 hours under a positive pressure of inert gas. Monitor the reaction progress by TLC or GC-MS if possible.

Step 4: Work-up and Purification

-

Allow the reaction mixture to cool to room temperature. The contents will solidify into a dark mass.

-

Add toluene to the flask and heat gently to dissolve the organic components.

-

Filter the hot mixture to remove the copper and copper salts. Wash the solid residue thoroughly with hot toluene.

-

Combine the toluene filtrates and wash with dilute hydrochloric acid followed by water in a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude solid is purified by column chromatography on silica gel, eluting with hexane.

-

Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a soft, sticky resin or solid.[1]

Quantitative Data Summary

| Parameter | Value/Condition | Rationale |

| Starting Material | 1-Iodo-2,3,4-trichlorobenzene | High reactivity of the C-I bond in Ullmann couplings. |

| Catalyst | Activated Copper Powder | High surface area and reactivity.[5] |

| Molar Ratio (Ar-I:Cu) | 1 : 1.5 | A slight excess of copper ensures complete reaction. |

| Temperature | 230-240 °C | Overcomes the high activation energy of the reaction.[1][2] |

| Solvent | None (Neat) | Allows for high reaction temperatures and simplifies setup. |

| Reaction Time | 24 - 48 hours | Necessary for sterically hindered couplings to proceed. |

| Expected Yield | 20 - 40% | Typical for classic Ullmann synthesis of hindered biaryls.[3][4] |

Critical Safety Considerations and Byproduct Formation

The synthesis and handling of PCBs require stringent safety protocols due to their recognized toxicity. Furthermore, the high-temperature conditions of the Ullmann reaction can lead to the formation of extremely hazardous byproducts.

Byproduct Formation: A significant risk in the synthesis of PCBs at high temperatures is the formation of Polychlorinated Dibenzofurans (PCDFs).[13] These compounds are structurally similar to dioxins and are considered highly toxic. Their potential presence in the crude product necessitates extreme caution during purification and handling.

Personnel Safety:

-

Engineering Controls: All procedures must be conducted within a certified chemical fume hood to prevent inhalation of volatile reactants or aerosolized products.[14][15]

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling any materials and before leaving the work area.[14][16]

Waste Disposal: All materials contaminated with PCBs, including leftover reactants, crude product, solvents, silica gel, and used PPE, are classified as hazardous waste. This waste must be collected in clearly labeled, sealed containers and disposed of through a licensed hazardous waste management company in accordance with local and federal regulations.[14][16][17] Never pour PCB waste down the drain or dispose of it with general refuse.

Conclusion

The Ullmann reaction provides a direct, albeit challenging, pathway for the synthesis of symmetrical, sterically hindered congeners like this compound. Its primary advantages lie in its simplicity and the use of an inexpensive copper catalyst. However, the harsh reaction conditions, moderate yields, and the significant risk of producing highly toxic PCDF byproducts are substantial drawbacks.[11][13] For modern applications, alternative methods such as palladium-catalyzed Suzuki coupling often offer milder conditions, higher yields, and greater selectivity, particularly for sterically hindered substrates.[3][4] Nonetheless, a thorough understanding of the Ullmann synthesis remains valuable for its historical significance and for specific applications where its unique reactivity may be advantageous. The paramount importance of rigorous safety protocols cannot be overstated when undertaking this or any synthesis involving polychlorinated aromatics.

References

-

SafeWork SA. Polychlorinated Biphenyls. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Ma, D., & Cai, Q. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access, 10(4), 281–303. [Link]

-

U.S. Environmental Protection Agency (EPA). Steps to Safe PCB Abatement Activities. [Link]

-

Communications Workers of America. Polychlorinated Biphenyls (PCB) and the Workplace. [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

Wikipedia. This compound. [Link]

-

Kania-Korwel, I., et al. (2007). Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites. NIH National Library of Medicine, 41(2), 145–154. [Link]

-

Moron, M., Sundström, G., & Wachtmeister, C. A. (1973). Polycholorinated biphenyls. VI. 2,3,7,8-tetrachlorodibenzofuran, a critical byproduct in the synthesis of 2,2',4,4',5,5'-hexachlorobiphenyl by the Ullmann reaction. Acta Chemica Scandinavica, 27(8), 3121-3122. [Link]

-

SynArchive. Ullmann Coupling. [Link]

-

L.S.College, Muzaffarpur. Ullmann reaction. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

-

V. Korolev, et al. (2015). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry, 31(2), 947-951. [Link]

-

Dhakal, R., et al. (2012). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 17(7), 8449-8461. [Link]

-

ResearchGate. (2012). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. [Link]

-

Petriello, M. C., et al. (2021). Extraction of PCB18 (2,2′,5-Trichlorobiphenyl) and Its Hydroxylated Metabolites from Animal Serum. Protocols.io. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. byjus.com [byjus.com]

- 13. Polycholorinated biphenyls. VI. 2,3,7,8-tetrachlorodibenzofuran, a critical byproduct in the synthesis of 2,2',4,4',5,5'-hexachlorobiphenyl by the Ullmann reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Polychlorinated Biphenyls | SafeWork SA [safework.sa.gov.au]

- 15. chemicalbook.com [chemicalbook.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. epa.gov [epa.gov]

toxicokinetics of 2,2',3,3',4,4'-Hexachlorobiphenyl in rat models

An In-Depth Technical Guide to the Toxicokinetics of 2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 128) in Rat Models

Introduction

Overview of Polychlorinated Biphenyls (PCBs) and PCB 128

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. Structurally, they consist of a biphenyl backbone with one to ten chlorine atoms attached. Although their production was banned in many countries in the 1970s, their persistence has led to their ubiquitous presence in the environment, bioaccumulation in the food chain, and ongoing concern for human and ecological health.[1]

The congener this compound, designated as PCB 128, is a di-ortho substituted hexachlorobiphenyl.[2] Like other highly chlorinated PCBs, it is lipophilic and resistant to degradation. Toxicological studies have shown that PCB 128 can induce hepatic enzymes and cause histopathological changes in the liver and thyroid of rats.[3][4] Understanding its toxicokinetics—the process of its absorption, distribution, metabolism, and excretion (ADME)—is critical for evaluating its potential health risks.

Importance of Toxicokinetic Studies in Risk Assessment

Toxicokinetic studies are fundamental to modern toxicology and chemical risk assessment. They provide a quantitative understanding of how a substance moves through and is processed by a biological system. By determining parameters such as the rate of absorption, tissue distribution, metabolic pathways, and elimination half-life, researchers can predict target organ concentrations, potential for accumulation, and the relationship between external exposure and internal dose. This information is essential for extrapolating findings from animal models to humans and for establishing safe exposure limits. For persistent compounds like PCB 128, toxicokinetics elucidates the mechanisms behind their long biological half-lives and tissue-specific accumulation.[5]

The Rat Model in PCB Research: Rationale and Considerations

The rat, particularly strains like Sprague-Dawley and Wistar, is a widely accepted and extensively used model organism in toxicology and pharmacokinetic research.[2][6][7] Its physiological and metabolic similarities to humans, combined with its well-characterized biology and the availability of established experimental protocols, make it a valuable tool for studying the effects of xenobiotics like PCBs. When interpreting data from rat models, it is crucial to consider inter-species differences in metabolism and physiology. However, the foundational insights gained from these models into the mechanisms of PCB disposition are indispensable for predicting behavior in other species, including humans.

Absorption

Routes of Exposure in Experimental Settings

In both environmental contexts and laboratory settings, exposure to PCB 128 can occur through several routes.

-

Oral/Dietary: This is a primary route of human exposure (via contaminated food) and a common method of administration in subchronic toxicity studies in rats.[3][4] PCBs are typically dissolved in a vehicle like corn oil and mixed into the feed.

-

Inhalation: Inhalation of vapor-phase or particle-adsorbed PCBs is a significant exposure route, especially in contaminated indoor environments.[8][9]

-

Intravenous (IV) / Intraperitoneal (IP): These routes are used experimentally to bypass absorption barriers and study distribution and elimination kinetics directly.[10][11]

Physicochemical Properties Influencing Absorption

PCB 128 is a highly lipophilic (fat-soluble) molecule. This property governs its toxicokinetic behavior, starting with absorption. Following oral ingestion, its lipophilicity facilitates passive diffusion across the lipid-rich membranes of the gastrointestinal tract. Studies on other hexachlorobiphenyls demonstrate a high degree of absorption from the gut.[12] Similarly, upon inhalation, the large, highly-perfused surface area of the lungs allows for rapid and efficient absorption into the bloodstream.[13]

Distribution

The Role of Lipophilicity in Tissue Partitioning

Once absorbed into the systemic circulation, the distribution of PCB 128 is driven by its high affinity for lipids. It readily partitions from the aqueous environment of the blood into tissues, with a profound preference for those rich in lipids. The initial phase of distribution involves rapid delivery to highly perfused organs like the liver, followed by a slower redistribution and eventual accumulation in long-term storage depots.[5][13]

Primary Storage Compartments: Adipose Tissue

Adipose tissue is the principal storage site for PCB 128 and other persistent lipophilic compounds.[3][4] Studies on the related congener 2,2',4,4',5,5'-hexachlorobiphenyl (PCB 153) show that concentrations in adipose tissue can be orders of magnitude higher than in blood.[10] This sequestration in fat acts as a buffer, reducing the concentration of the congener available to circulate and interact with more sensitive target organs. However, it also creates a long-term internal reservoir from which the PCB can be slowly released back into circulation, contributing to its long biological half-life.

Distribution in Key Target Organs: Liver, Kidney, Brain, and Spleen

Subchronic dietary exposure studies in rats have demonstrated a dose-dependent accumulation of PCB 128 in several key tissues. Following adipose tissue, the highest concentrations are typically found in the liver and kidney, with lower but significant levels detected in the brain, spleen, and serum.[3][4] The liver is a primary target organ not only for accumulation but also for the metabolic and toxic effects of PCB 128.[2]

Quantitative Distribution Data

The following table summarizes the tissue distribution pattern of PCB 128 in rats from a 13-week dietary exposure study.

| Tissue | Relative Concentration Rank | Key Observation | Source |

| Adipose Tissue (Fat) | 1 (Highest) | Primary long-term storage site. | [3][4] |

| Liver | 2 | Significant accumulation; site of metabolism and toxicity. | [3][4] |

| Kidney | 3 | Notable accumulation. | [3][4] |

| Brain | Lower | Crosses the blood-brain barrier, indicating potential for neurotoxicity. | [3][4] |

| Spleen | Lower | Accumulation observed. | [3][4] |

| Serum | Lower | Reflects circulating levels and transport between tissues. | [3][4] |

Experimental Protocol: Tissue Sample Collection and Preparation for PCB Analysis

This protocol provides a validated, trustworthy workflow for obtaining tissue samples for PCB analysis.

-

Euthanasia and Necropsy: At the designated time point, rats are euthanized via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). A full necropsy is performed immediately.

-

Tissue Collection: Tissues of interest (e.g., adipose tissue, liver, kidney, brain) are carefully excised using clean instruments to prevent cross-contamination.

-

Sample Weighing and Storage: Each tissue sample is blotted to remove excess blood, weighed, and immediately flash-frozen in liquid nitrogen. Samples are then stored at -80°C until analysis to ensure stability.

-

Homogenization: Prior to extraction, a weighed portion of the frozen tissue is homogenized in an appropriate buffer.

-

Extraction: The homogenate is subjected to liquid-liquid or solid-phase extraction using non-polar solvents (e.g., hexane, dichloromethane) to isolate the lipophilic PCBs from the tissue matrix.

-

Cleanup: The raw extract is passed through a chromatography column (e.g., Florisil or silica gel) to remove interfering lipids and other co-extracted compounds.

-

Analysis: The final, cleaned extract is concentrated and analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to identify and quantify PCB 128.

Below is a diagram illustrating a typical experimental workflow for a toxicokinetic study.

Caption: Experimental workflow for a rat toxicokinetic study.

Metabolism

The Central Role of the Hepatic Cytochrome P450 System

The metabolism of PCBs, including PCB 128, is a slow process primarily occurring in the liver. The goal of metabolism is to transform the lipophilic parent compound into more water-soluble (polar) metabolites that can be more easily excreted. This biotransformation is mediated by a series of enzymes, with the cytochrome P450 (CYP) superfamily playing the central role in the initial oxidative step (Phase I).[8]

Phase I Metabolism: Hydroxylation

The key reaction in Phase I metabolism of PCBs is hydroxylation, where a hydroxyl (-OH) group is added to the biphenyl ring. This reaction is catalyzed by CYP enzymes. The structural configuration of the PCB congener, specifically the position of chlorine atoms, dictates its susceptibility to metabolism. Congeners with adjacent, non-chlorinated carbon atoms (vicinal hydrogens), particularly at the meta and para positions, are more readily metabolized.[8] PCB 128 lacks vicinal hydrogens at meta-para positions, suggesting it is likely metabolized more slowly than some other congeners, contributing to its persistence. The products of this phase are hydroxylated PCBs (OH-PCBs).

Phase II Metabolism: Conjugation

Following hydroxylation, the OH-PCB metabolites can undergo Phase II conjugation reactions. Enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach endogenous molecules like glucuronic acid or sulfate to the hydroxyl group. This process dramatically increases the water solubility and molecular weight of the metabolite, facilitating its excretion from the body, primarily via bile into the feces.

Enzyme Induction by PCB 128

An important aspect of PCB toxicology is their ability to induce the very CYP enzymes that metabolize them. A 13-week dietary study in rats found that PCB 128 significantly increased the activity of liver ethoxyresorufin deethylase (EROD) and aminopyrine demethylase (ADPM).[3] EROD activity is a well-established biomarker for the induction of the CYP1A1 enzyme. This induction demonstrates a direct interaction of PCB 128 with cellular pathways (like the aryl hydrocarbon receptor pathway) that regulate gene expression, a key mechanism of its toxicity.

Caption: Proposed metabolic pathway of PCB 128.

Excretion

Primary Route: Fecal Elimination

The primary route of excretion for PCB 128 and its metabolites is through the feces.[10] The high molecular weight of the conjugated metabolites (e.g., glucuronides) favors their transport from the liver into the bile, which is then secreted into the small intestine. Due to their polarity, these conjugates are not readily reabsorbed and are subsequently eliminated with fecal matter.

Minor Routes: Urinary Excretion and Other Pathways

Urinary excretion is a minor pathway for highly chlorinated PCBs.[10] Only a small fraction of metabolites are sufficiently small and polar to be filtered by the kidneys into the urine. For a similar hexachlorobiphenyl, urinary excretion of polar metabolites accounted for only about 1.5% of the administered dose.[10] Other potential minor routes of elimination that have been suggested for PCBs include secretion in hair.[12]

Enterohepatic Recirculation: A Contributing Factor to Persistence

Enterohepatic recirculation can slow the net excretion of PCBs. This process occurs if conjugated metabolites secreted in the bile are hydrolyzed by bacterial enzymes in the gut, releasing the less polar OH-PCB or parent PCB, which can then be reabsorbed into the bloodstream. This cycle reduces the overall clearance rate and contributes to the compound's persistence in the body.

Pharmacokinetic Parameters: Half-life and Clearance

PCB 128 is characterized by a very long biological half-life, a common feature of persistent organic pollutants. A general biological half-life has been cited as 436.5 days.[14] Studies on a similar congener in rats reported terminal elimination half-lives in the range of 431-478 days.[10] This extremely slow elimination is a direct consequence of its extensive storage in adipose tissue, slow metabolism, and efficient reabsorption processes. Consequently, its systemic clearance is very low.

Toxicokinetic Modeling

Introduction to Physiologically Based Pharmacokinetic (PBPK) Models

To integrate the complex ADME processes and predict tissue-specific concentrations of PCB 128 over time, researchers use physiologically based pharmacokinetic (PBPK) models.[15][16] These are mathematical models that represent the body as a series of interconnected physiological compartments (e.g., liver, fat, brain) defined by realistic anatomical and physiological parameters such as tissue volume and blood flow rates.[17]

Structure of a PBPK Model for a Persistent Lipophilic Compound

A PBPK model for PCB 128 in the rat would include compartments for key tissues involved in its disposition.[18] Essential compartments include:

-

Blood: Central compartment for transport.

-

Liver: Site of metabolism.

-

Adipose Tissue (Fat): Primary storage site.

-

Richly Perfused Tissues: Tissues with high blood flow (e.g., kidney, heart).

-

Poorly Perfused Tissues: Tissues with lower blood flow (e.g., muscle, bone).

-

Brain: A specific target tissue protected by the blood-brain barrier.

The model uses a series of differential equations to describe the movement of the chemical into and out of each compartment based on blood flow, tissue partitioning, and metabolic rates.

Caption: Structure of a PBPK model for PCB 128 in the rat.

Application of PBPK Models in PCB 128 Risk Assessment

PBPK models are powerful tools for risk assessment.[19] For PCB 128, they can be used to:

-

Predict the long-term accumulation in adipose tissue and other organs under different exposure scenarios.

-

Estimate the internal dose at target sites of toxicity, such as the liver.

-

Extrapolate from high experimental doses to low environmental exposure levels.

-

Scale toxicokinetic data from rats to humans to better predict human health risks.

Conclusion: Synthesis and Future Directions

The toxicokinetics of this compound in rat models are defined by its high lipophilicity and resistance to metabolic degradation. It is readily absorbed, extensively distributed to and stored in adipose tissue, and very slowly eliminated, primarily in the feces after hepatic metabolism. Its long biological half-life underscores its potential for bioaccumulation. Future research should focus on further elucidating the specific metabolites formed, characterizing the activity of transport proteins involved in its disposition, and refining PBPK models with more detailed in vitro and in vivo data to improve the accuracy of human health risk assessments.

References

-

Title: PCB 128-induced ultrastructural lesions in the rat liver Source: PubMed URL: [Link]

-

Title: Long-term pharmacokinetics of 2,2',4,4',5,5'-hexachlorobiphenyl (6-CB) in rats with constant adipose tissue mass Source: PubMed URL: [Link]

-

Title: this compound Source: Wikipedia URL: [Link]

-

Title: Distribution of chiral PCBs in selected tissues in the laboratory rat Source: PubMed URL: [Link]

-

Title: Distribution of Chiral PCBs in Selected Tissues in the Laboratory Rat Source: PMC - NIH URL: [Link]

-

Title: Whole-Body Disposition and Metabolism of [14C]-2,4,4′-Trichlorobiphenyl (PCB28) Following Lung Administration in Rats Source: PMC - PubMed Central URL: [Link]

-

Title: Time course of congener uptake and elimination in rats after short-term inhalation exposure to an airborne polychlorinated biphenyl (PCB) mixture Source: PMC - NIH URL: [Link]

-

Title: Subchronic Toxicity of this compound in Rats Source: PubMed URL: [Link]

-

Title: Tissue distribution and half-lives of individual polychlorinated biphenyls and serum levels of 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl in the rat Source: PubMed URL: [Link]

-

Title: 2,2',4,4',5,5'-Hexachlorobiphenyl Source: PubChem URL: [Link]

-

Title: Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System Source: PMC - NIH URL: [Link]

-

Title: SUBCHRONIC TOXICITY OF 2,2′,3,3′,4,4′-HEXACHLOROBIPHENYL IN RATS Source: Journal of Toxicology and Environmental Health URL: [Link]

-

Title: Whole-Body Disposition and Metabolism of [ 14 C]-2,4,4'-Trichlorobiphenyl (PCB28) Following Lung Administration in Rats Source: University of Iowa Research URL: [Link]

-

Title: Physiologically Based Pharmacokinetic (PBPK) Modeling for Predicting Brain Levels of Drug in Rat Source: PubMed URL: [Link]

-

Title: Development of a physiologically based pharmacokinetic model for the rat central nervous system and determination of an in vitro-in vivo scaling methodology for the blood-brain barrier permeability of two transporter substrates, morphine and oxycodone Source: PubMed URL: [Link]

-

Title: Physiologically based pharmacokinetic (PBPK) model parameters for rats and mice Source: ResearchGate URL: [Link]

-

Title: A highly toxic PCB produces unusual changes in the fatty acid composition of rat liver Source: ScienceDirect URL: [Link]

-

Title: PCB-153 Shows Different Dynamics of Mobilisation from Differentiated Rat Adipocytes during Lipolysis in Comparison with PCB-28 and PCB-118 Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PCB 128-induced ultrastructural lesions in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subchronic toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Tissue distribution and half-lives of individual polychlorinated biphenyls and serum levels of 4-hydroxy-2,3,3',4',5-pentachlorobiphenyl in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of chiral PCBs in selected tissues in the laboratory rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 8. Time course of congener uptake and elimination in rats after short-term inhalation exposure to an airborne polychlorinated biphenyl (PCB) mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distribution of 2,2′,5,5′-Tetrachlorobiphenyl (PCB52) Metabolites in Adolescent Rats after Acute Nose-Only Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-term pharmacokinetics of 2,2',4,4',5,5'-hexachlorobiphenyl (6-CB) in rats with constant adipose tissue mass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Distribution of Chiral PCBs in Selected Tissues in the Laboratory Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,2',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 37034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Research Portal [iro.uiowa.edu]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Development of a Physiologically-Based Pharmacokinetic Model of the Rat Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Physiologically Based Pharmacokinetic (PBPK) Modeling for Predicting Brain Levels of Drug in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development of a physiologically based pharmacokinetic model for the rat central nervous system and determination of an in vitro-in vivo scaling methodology for the blood-brain barrier permeability of two transporter substrates, morphine and oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Whole-Body Disposition and Metabolism of [14C]-2,4,4′-Trichlorobiphenyl (PCB28) Following Lung Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Degradation Pathways of PCB 128

A Senior Application Scientist's Synthesis of Microbial, Photochemical, and Abiotic Degradation Mechanisms

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that have garnered significant scientific attention due to their widespread environmental contamination and toxicological effects. Among the 209 congeners, PCB 128 (2,2',3,3',4,4'-hexachlorobiphenyl) stands out due to its high chlorination and presence in various environmental matrices. This technical guide provides a comprehensive overview of the environmental degradation pathways of PCB 128, drawing upon established scientific literature to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying mechanisms.

Introduction to PCB 128: A Persistent Environmental Contaminant

PCB 128 is a synthetic organochloride compound belonging to the hexachlorobiphenyl group.[1] Its chemical structure, characterized by chlorine atoms at the 2,2',3,3',4,4' positions, imparts a high degree of chemical stability and resistance to degradation.[2] This persistence, coupled with its lipophilicity, leads to its bioaccumulation in fatty tissues and biomagnification through the food chain, posing risks to both ecosystems and human health.[3] Understanding the pathways through which PCB 128 can be broken down is crucial for developing effective remediation strategies and assessing its long-term environmental fate.

The primary environmental degradation pathways for PCBs, including PCB 128, can be broadly categorized into microbial degradation (both aerobic and anaerobic), photochemical degradation, and other abiotic processes.

Microbial Degradation: Nature's Primary Response

Microorganisms play a pivotal role in the natural attenuation of PCBs. The degradation of highly chlorinated congeners like PCB 128 is often a multi-step process involving both anaerobic and aerobic bacteria.

Anaerobic Reductive Dechlorination: The Initial Attack

Under anoxic conditions, such as those found in deep sediments, anaerobic microorganisms can utilize highly chlorinated PCBs as electron acceptors in a process called reductive dechlorination.[4][5] This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to the formation of less chlorinated congeners.[6] The dechlorination of higher chlorinated PCBs is a critical first step, as the resulting lower-chlorinated biphenyls are more susceptible to subsequent aerobic degradation.[7]

The rate of anaerobic dechlorination is influenced by the level of chlorine substitution, with higher chlorinated congeners generally exhibiting slower degradation rates.[4] Studies have shown that dechlorination often occurs preferentially at the meta and para positions.[5] While specific rates for PCB 128 are not extensively documented, the general principles of anaerobic dechlorination suggest a stepwise removal of chlorine atoms, leading to the formation of various penta-, tetra-, and trichlorobiphenyls. The presence of specific dechlorinating bacteria, such as those related to Dehalococcoides mccartyi, has been confirmed in environments where PCB dechlorination occurs.[8]

Experimental Protocol: Anaerobic Slurry Microcosm for PCB Dechlorination

This protocol outlines a general procedure for assessing the anaerobic dechlorination of PCBs in sediment samples.

-

Sample Preparation: Collect sediment from a PCB-contaminated site and prepare a slurry by mixing it with an anaerobic mineral medium.

-

Microcosm Setup: Dispense the slurry into anaerobic culture tubes or serum bottles inside an anaerobic chamber.

-

Spiking: Spike the microcosms with a known concentration of PCB 128 dissolved in a suitable carrier solvent.

-

Incubation: Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C).

-

Sampling: At regular time intervals, sacrifice replicate microcosms for analysis.

-

Extraction: Extract the PCBs from the sediment slurry using an appropriate solvent mixture (e.g., hexane/acetone).

-

Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent PCB and its dechlorination products.[6][9]

Aerobic Degradation: The Biphenyl Catabolic Pathway

Aerobic bacteria, particularly species of Burkholderia, Rhodococcus, and Pseudomonas, are well-known for their ability to degrade less chlorinated PCBs through the biphenyl catabolic pathway, encoded by the bph gene cluster.[4][10] This pathway is a cometabolic process, meaning the bacteria do not use the PCBs as a primary carbon source but degrade them in the presence of a growth-promoting substrate like biphenyl.

The initial and rate-limiting step of this pathway is the dioxygenation of the biphenyl rings by biphenyl dioxygenase (BphA).[5] This enzyme introduces two hydroxyl groups onto the aromatic ring, leading to the formation of a cis-dihydrodiol. Subsequent enzymatic reactions lead to ring cleavage and the formation of chlorobenzoic acids, which can be further metabolized by some bacteria.[4]

Experimental Protocol: Aerobic Degradation of PCBs in Liquid Culture

This protocol describes a method to assess the aerobic degradation of PCBs by a specific bacterial strain.

-

Culture Preparation: Grow the bacterial strain (e.g., Burkholderia xenovorans LB400) in a minimal medium supplemented with biphenyl as an inducer for the bph pathway enzymes.

-

Resting Cell Assay: Harvest the cells by centrifugation, wash them to remove residual growth substrate, and resuspend them in a buffer.

-

Incubation: Add a known concentration of PCB 128 to the cell suspension and incubate under aerobic conditions with shaking.

-

Sampling and Extraction: At different time points, take aliquots of the suspension and extract the PCBs using a suitable organic solvent.

-

Analysis: Analyze the extracts by GC-MS to determine the disappearance of the parent compound and the formation of any metabolites.[6][9]

Table 1: Key Bacterial Genera in PCB Degradation

| Bacterial Genus | Degradation Pathway | Key Enzymes | Target PCBs |

| Dehalococcoides | Anaerobic Reductive Dechlorination | Reductive dehalogenases | Highly chlorinated PCBs |

| Burkholderia | Aerobic Oxidation (bph pathway) | Biphenyl dioxygenase | Less chlorinated PCBs |

| Rhodococcus | Aerobic Oxidation (bph pathway) | Biphenyl dioxygenase | Less chlorinated PCBs |

| Pseudomonas | Aerobic Oxidation (bph pathway) | Biphenyl dioxygenase | Less chlorinated PCBs |

Photochemical Degradation: The Role of Sunlight

Photochemical degradation, or photolysis, is another significant pathway for the transformation of PCBs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-chlorine bonds.[11]

The primary photochemical degradation reaction for PCBs is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, resulting in the formation of lower-chlorinated congeners.[11] The efficiency of photodegradation is influenced by factors such as the wavelength of light, the presence of photosensitizing substances (e.g., humic acids), and the solvent or matrix in which the PCB is present.

For highly chlorinated congeners like PCB 128, photodegradation can be a slow process. The specific photoproducts of PCB 128 have not been extensively detailed, but it is expected that a series of less chlorinated biphenyls would be formed through sequential dechlorination steps. In some cases, photochemical reactions can also lead to the formation of other products, such as hydroxylated PCBs, through reactions with hydroxyl radicals.

Other Abiotic Degradation Pathways

While microbial and photochemical degradation are the dominant pathways, other abiotic processes can contribute to the transformation of PCBs, albeit generally at slower rates. One such process is oxidation by Fenton's reagent (a mixture of hydrogen peroxide and an iron catalyst), which generates highly reactive hydroxyl radicals that can attack the PCB molecule. Studies have shown that the degradation rate in this system is dependent on the chemical structure of the congener, with pentachlorobiphenyls being degraded faster than hexachlorobiphenyls.

Visualizing the Degradation Pathways

To better understand the complex processes involved in the environmental degradation of PCB 128, the following diagrams illustrate the key pathways.

Figure 1: Overview of the major environmental degradation pathways of PCB 128.

Figure 2: A generalized experimental workflow for studying PCB degradation.

Conclusion and Future Perspectives

The environmental degradation of PCB 128 is a complex interplay of microbial, photochemical, and abiotic processes. While anaerobic reductive dechlorination is a crucial initial step for this highly chlorinated congener, its complete mineralization relies on subsequent aerobic degradation by specialized microorganisms. Photochemical degradation also contributes to its transformation, particularly in sunlit environments.

Despite the progress in understanding these pathways, significant knowledge gaps remain, especially concerning the specific degradation rates and metabolites of PCB 128 under various environmental conditions. Future research should focus on:

-

Isolating and characterizing novel microbial strains with enhanced capabilities for degrading highly chlorinated PCBs like PCB 128.

-

Elucidating the complete metabolic pathways and identifying all intermediate products to better assess the potential for the formation of toxic byproducts.

-

Conducting field studies to validate laboratory findings and to understand the dominant degradation pathways in real-world contaminated environments.

-

Developing and optimizing bioremediation strategies , such as sequential anaerobic-aerobic treatments, to effectively remove PCB 128 and other persistent congeners from the environment.

A deeper understanding of the environmental degradation of PCB 128 will be instrumental in developing more effective risk assessment and remediation approaches for this persistent and toxic pollutant.

References

-

PubChem. (n.d.). 2,3',4,4',5,5'-Hexachlorobiphenyl. Retrieved from [Link]

- Rhee, G. Y., Bush, B., Brown, M. P., Kane, M., & Shane, L. (1989). Anaerobic biodegradation of polychlorinated biphenyls in Hudson River sediments and dredged sediments in clay encapsulation.

- Cutter, L., Sowers, K. R., & May, H. D. (2001). Microbial dechlorination of polychlorinated biphenyls in the environment. FEMS Microbiology Ecology, 35(1), 1-11.

- Quensen, J. F., Tiedje, J. M., & Boyd, S. A. (1988). Reductive dechlorination of polychlorinated biphenyls by anaerobic microorganisms from sediments. Science, 242(4879), 752-754.

- Bedard, D. L., Wagner, R. E., Brennan, M. J., Haberl, M. L., & Brown, J. F. (1987). Extensive degradation of Aroclors and environmentally transformed polychlorinated biphenyls by Alcaligenes eutrophus H850. Applied and Environmental Microbiology, 53(5), 1094-1102.

- Haddock, J. D., & Gibson, D. T. (1995). Purification and characterization of the oxygenase component of biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. Journal of bacteriology, 177(20), 5834–5839.

- Lepine, F., & Masse, R. (1990). Degradation pathways of PCB upon gamma irradiation. Environmental health perspectives, 89, 183–187.

- Sedlak, D. L., & Andren, A. W. (1991). Oxidation of chlorobenzene with Fenton's reagent. Environmental science & technology, 25(4), 777-782.

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Rodrigues, J., Klasson, K. T., & Harkins, D. A. (2006). Sequential anaerobic-aerobic biodegradation of PCBs in soil slurry microcosms.

- Wiegel, J., & Wu, Q. (2000). Microbial reductive dehalogenation of polychlorinated biphenyls. FEMS microbiology ecology, 32(1), 1-15.

-

Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct and fast determination of polychlorinated biphenyls in contaminated soils and sediments by thermal desorption-gas chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). PCB-128 (Compound). Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,3',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 40479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. agilent.com [agilent.com]

- 6. Sequential anaerobic-aerobic biodegradation of PCBs in soil slurry microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biodegradation of PCB congeners by Paraburkholderia xenovorans LB400 in presence and absence of sediment during lab bioreactor experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation pathways of PCB upon gamma irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pjoes.com [pjoes.com]

An In-Depth Technical Guide to the Mechanism of Action of 2,2',3,3',4,4'-Hexachlorobiphenyl on the Aryl Hydrocarbon Receptor

Introduction: The Ah Receptor and the Dichotomy of Polychlorinated Biphenyls

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that, despite being banned from production for decades, continue to pose a significant risk to human and environmental health.[1] The 209 distinct PCB congeners are broadly classified into two groups based on their structure and mechanism of toxicity: dioxin-like and non-dioxin-like.

-

Dioxin-like PCBs (DL-PCBs) possess few or no chlorine atoms in the ortho positions, allowing the two phenyl rings to adopt a planar or "co-planar" conformation. This structural rigidity is a key determinant of their high-affinity binding to and activation of the Aryl Hydrocarbon Receptor (AhR).

-

Non-dioxin-like PCBs (NDL-PCBs) , in contrast, have multiple chlorine atoms in the ortho positions. Steric hindrance between these atoms forces the phenyl rings to twist relative to each other, resulting in a non-planar structure.[2]

This structural difference is fundamental to their biological activity. While DL-PCBs exert most of their toxic effects through potent AhR activation, the mechanisms of NDL-PCBs are more varied and include AhR-independent pathways.[2] This guide focuses on a representative NDL-PCB, 2,2',3,3',4,4'-Hexachlorobiphenyl (PCB-128) , and its specific, antagonistic interaction with the AhR.

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that functions as a critical sensor for a wide array of environmental and endogenous molecules.[3] Its activation by xenobiotics, particularly halogenated aromatic hydrocarbons, initiates a signaling cascade that regulates the expression of genes involved in metabolism, cell cycle, and immunity, making it a central player in toxicology and pharmacology.[4]

The Canonical Ah Receptor Signaling Pathway: An Agonist-Driven Cascade

To understand the action of an antagonist, one must first master the mechanism of an agonist. The canonical AhR pathway is a well-defined signaling cascade.

-

Inactive Cytosolic State: In the absence of a ligand, the AhR resides in the cytoplasm as part of a multi-protein complex, which includes heat shock protein 90 (Hsp90), AhR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23. This complex maintains the receptor in a conformation receptive to ligand binding.

-

Ligand Binding & Conformational Change: Upon binding of an agonist (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD), the AhR undergoes a significant conformational change.

-

Nuclear Translocation: This change exposes a nuclear localization signal (NLS), triggering the translocation of the ligand-receptor complex into the nucleus.

-

Dimerization and DNA Binding: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This newly formed AhR/ARNT complex is the transcriptionally active form.

-

Gene Transcription: The AhR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding recruits co-activators and initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1.[5]

Mechanism of Action of PCB-128: A Competitive Antagonist

The defining structural feature of PCB-128—its di-ortho chlorine substitutions—is the root of its distinct mechanism of action. This non-planar configuration prevents it from inducing the full sequence of events seen with planar agonists. Instead, PCB-128 functions as a competitive AhR antagonist .[6]

The mechanism proceeds as follows:

-

Receptor Occupancy: PCB-128, despite its non-planar structure, retains the ability to enter the ligand-binding pocket of the AhR. It occupies the same binding site as agonists like TCDD.

-

Ineffectual Conformational Change: Crucially, the binding of PCB-128 does not induce the productive conformational change required for the release of chaperone proteins and the efficient formation of a transcriptionally active AhR/ARNT heterodimer. It has a low or zero intrinsic efficacy.[6][7]

-

Inhibition of Agonist Action: By occupying the ligand-binding pocket, PCB-128 physically blocks high-efficacy agonists from binding to the receptor. This competitive inhibition prevents agonist-induced nuclear translocation, DNA binding, and subsequent target gene expression.[1][3]

-

Species-Specific Effects: It is noteworthy that the antagonistic potency of di-ortho-substituted PCBs can vary between species, likely due to subtle differences in the structure of the AhR ligand-binding domain.[3]

Protocol 1: Competitive Ligand Binding Assay

Objective: To determine if PCB-128 can compete with a high-affinity radiolabeled agonist for binding to the AhR in cytosolic extracts.

Principle: This assay measures the displacement of a known radioligand (e.g., [³H]TCDD) from the AhR by a non-labeled competitor (PCB-128). The reduction in radioactivity bound to the receptor at increasing concentrations of the competitor allows for the calculation of an IC₅₀ value.

Methodology:

-

Cytosol Preparation:

-

Prepare hepatic cytosol from a suitable animal model (e.g., C57BL/6 mouse liver) or from cultured cells known to express AhR.

-

Homogenize tissue in a suitable buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet microsomes and cellular debris. The resulting supernatant is the cytosolic fraction containing the AhR.

-

Determine total protein concentration using a Bradford or BCA assay.

-

-

Binding Reaction:

-

In glass tubes, combine cytosolic extract, a fixed concentration of radiolabeled ligand (e.g., 1-2 nM [³H]TCDD), and a range of concentrations of unlabeled PCB-128 (e.g., 1 nM to 100 µM).

-

Include a "total binding" control (radioligand only) and a "non-specific binding" control (radioligand plus a 200-fold molar excess of unlabeled TCDD).

-

Incubate the reactions for 2 hours at 4°C.

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal (DCC) suspension to each tube. DCC binds free radioligand.

-

Incubate for 10 minutes on ice, then centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the charcoal.

-

-

Quantification and Analysis:

-

Carefully transfer the supernatant (containing the AhR-bound radioligand) to a scintillation vial.

-

Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percent specific binding against the logarithm of the PCB-128 concentration and fit the data using a non-linear regression to determine the IC₅₀ value.

-

Protocol 2: DRE-Driven Luciferase Reporter Gene Assay

Objective: To functionally assess the ability of PCB-128 to antagonize agonist-induced, AhR-dependent gene transcription. [8] Principle: This cell-based assay utilizes a reporter cell line stably or transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple DREs. AhR activation by an agonist drives luciferase expression, which can be quantified by measuring light output (luminescence) after adding a substrate. An antagonist will inhibit this agonist-induced luminescence in a dose-dependent manner. [9][10][11] Methodology:

-

Cell Culture and Plating:

-

Use a suitable cell line, such as human hepatoma HepG2 or rat hepatoma H4IIE, that has been engineered with a DRE-luciferase reporter construct. [5] * Plate the cells in a 96-well white, clear-bottom plate and allow them to attach and grow to ~80-90% confluency.

-

-

Compound Treatment:

-

Prepare a dilution series of PCB-128 in cell culture medium.

-

Prepare a fixed, sub-maximal concentration (e.g., EC₈₀) of a potent AhR agonist, such as TCDD (e.g., 1 nM).

-

Aspirate the old medium from the cells.

-

Add the medium containing the various concentrations of PCB-128 (the antagonist) to the wells.

-

Immediately after, add the medium containing the fixed concentration of TCDD (the agonist) to the wells. Include controls: vehicle only, agonist only, and antagonist only at the highest concentration.

-

Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator. The optimal time should be determined empirically.

-

-

Cell Lysis and Luminescence Measurement:

-

Aspirate the treatment medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add a passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.

-

Using a luminometer, inject the luciferase assay reagent (containing luciferin substrate and ATP) into each well and measure the resulting luminescence. [12]

-

-

Data Analysis:

-

Normalize the data by setting the response from the agonist-only treatment to 100% and the vehicle control to 0%.

-

Plot the percent response against the logarithm of the PCB-128 concentration.

-

Fit the data using a non-linear regression (inhibitor vs. response) model to calculate the IC₅₀ for antagonism.

-

Broader Toxicological Context and Implications

The classification of PCB-128 as an AhR antagonist is critical for risk assessment. In complex environmental mixtures, the presence of antagonistic congeners like PCB-128 can modulate the overall "dioxin-like" toxicity by competing with and reducing the effects of potent agonists like PCB-126 or TCDD. [6] However, it is crucial to recognize that the lack of AhR activation does not imply a lack of toxicity. Non-dioxin-like PCBs, including PCB-128, are associated with a distinct toxicological profile, particularly developmental neurotoxicity, which is believed to occur through AhR-independent mechanisms, such as disruption of intracellular calcium signaling. [13]Therefore, a complete toxicological assessment must consider both AhR-dependent antagonism and AhR-independent effects.

Conclusion

The mechanism of action of this compound on the Aryl Hydrocarbon Receptor is one of competitive antagonism. Its di-ortho substituted, non-planar structure allows it to occupy the receptor's ligand-binding pocket but prevents the productive conformational changes necessary for transcriptional activation. This effectively blocks potent agonists from initiating the canonical signaling cascade. This antagonistic activity, demonstrable through a combination of binding and functional cell-based assays, distinguishes its toxicological profile from that of dioxin-like congeners and underscores the complexity of assessing the health risks posed by environmental PCB mixtures.

References

-

Bohnen, H., et al. (1999). Antagonism of aryl hydrocarbon receptor-dependent induction of CYP1A1 and inhibition of IgM expression by di-ortho-substituted polychlorinated biphenyls. Toxicology and Applied Pharmacology, 158(3), 271-280. [Link]

-

Aarts, J. M., et al. (1995). Species-specific antagonism of Ah receptor action by 2,2',5,5'-tetrachloro- and 2,2',3,3'4,4'-hexachlorobiphenyl. European Journal of Pharmacology, 293(4), 463-474. [Link]

-

Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Current Protocols in Toxicology. [Link]

-

Hestermann, E. V., et al. (2000). Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency. Toxicological Sciences, 53(1), 160-173. [Link]

- INDIGO Biosciences. (n.d.). Rat Aryl Hydrocarbon Receptor (rAhR) Reporter Assay System. INDIGO Biosciences Technical Manual.

-

Wikipedia. (n.d.). This compound. [Link]

-

Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. [Link]

- INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. INDIGO Biosciences Technical Manual.

-

Kafafi, S. A., et al. (1993). Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor. Environmental Health Perspectives, 101(5), 422-428. [Link]

- INDIGO Biosciences. (n.d.). Aryl Hydrocarbon Receptor (AhR) Bioassay. INDIGO Biosciences Technical Manual.

-

Soshilov, A. A., et al. (2018). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. Cell Chemical Biology, 25(8), 1041-1048.e4. [Link]

-

Ovando, B. J., et al. (2010). Aryl Hydrocarbon Receptor Ligands of Widely Different Toxic Equivalency Factors Induce Similar Histone Marks in Target Gene Chromatin. Toxicological Sciences, 116(2), 448-461. [Link]

-

Kafafi, S. A., et al. (1993). Binding of Polychlorinated Biphenyls to the Aryl Hydrocarbon Receptor. ResearchGate. [Link]

-

Melcher, K., & Xu, H. E. (2001). Dual Luciferase Assay System for Rapid Assessment of Gene Expression in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 67(7), 3217-3222. [Link]

- Promega Corporation. (n.d.). Dual-Luciferase(R) Reporter Assay System Technical Manual #TM040.

-

Doan, T. Q., et al. (2019). A mixture of persistent organic pollutants relevant for human exposure inhibits the transactivation activity of the aryl hydrocarbon receptor in. Environmental Pollution, 254(Pt B), 113098. [Link]

-

Hestermann, E. V., et al. (2000). Relative Contributions of Affinity and Intrinsic Efficacy to Aryl Hydrocarbon Receptor Ligand Potency. ResearchGate. [Link]

-

Aarts, J., et al. (1995). Species-specific antagonism of Ah receptor action by 2,2',5,5'-tetrachloro - and 2,2',3,3'4,4'-hexachlorobiphenyl. Semantic Scholar. [Link]

-

Kafafi, A. G., et al. (1993). Affinities for the Aryl Hydrocarbon Receptor, Potencies as Aryl Hydrocarbon Hydroxylase Inducers and Relative Toxicities of Polychlorinated Biphenyls. A Congener Specific Approach. Carcinogenesis, 14(10), 2063-2071. [Link]

-

Emory University. (n.d.). Luciferase Assay protocol. [Link]

-

ResearchGate. (2012). Generalized Concentration Addition Predicts Joint Effects of Aryl Hydrocarbon Receptor Agonists with Partial Agonists and Competitive Antagonists. [Link]

-

Chauhan, K. R., et al. (2000). Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein. Toxicology and Applied Pharmacology, 162(1), 10-21. [Link]

-

Vrzal, R., et al. (2021). Monoterpenoid aryl hydrocarbon receptor allosteric antagonists protect against ultraviolet skin damage in female mice. Nature Communications, 12(1), 3849. [Link]

-

PubChem. (n.d.). 2,2',4,4',5,5'-Hexachlorobiphenyl. National Center for Biotechnology Information. [Link]

-